molecular formula C17H19N5O2 B2768818 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922016-32-8

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2768818
CAS No.: 922016-32-8
M. Wt: 325.372
InChI Key: HIPYNAZXCIKUSY-UHFFFAOYSA-N
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Description

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C23H22N4O3
Molecular Weight 406.45 g/mol
CAS Number 922845-88-3
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine core followed by acylation reactions. The synthetic route often requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9. The results indicate that it exhibits significant cytotoxic activity with IC50 values ranging from 1.48 to 2.76 μM , demonstrating its potency in inhibiting tumor cell proliferation .

Mechanism of Action:

  • Induction of Apoptosis: Flow cytometry analyses have shown that the compound induces apoptosis in A549-P cells in a concentration-dependent manner.
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.
  • Downregulation of Key Proteins: Western blot analyses revealed that treatment with this compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT pathways .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Preliminary screening indicated that it possesses significant anticonvulsant activity, suggesting potential use in treating epilepsy .

Study on NSCLC Treatment

In a notable study involving a xenograft model of NSCLC, administration of this compound at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3% , outperforming the standard treatment with Afatinib (46.4%) . This study underscores the compound's potential as a dual EGFR/c-Met inhibitor.

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-4-3-5-14(8-12)10-21-11-19-16-15(17(21)24)9-20-22(16)7-6-18-13(2)23/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPYNAZXCIKUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.